2-{[4-cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(4-fluorophenyl)ethyl]acetamide
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Overview
Description
2-{[4-cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(4-fluorophenyl)ethyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a furan ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(4-fluorophenyl)ethyl]acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring through the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization . The resulting intermediate is then reacted with cyclohexylamine to introduce the cyclohexyl group. The final step involves the reaction of the intermediate with 2-(4-fluorophenyl)ethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(4-fluorophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized furan derivatives, reduced triazole derivatives, and substituted fluorophenyl derivatives.
Scientific Research Applications
2-{[4-cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(4-fluorophenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(4-fluorophenyl)ethyl]acetamide involves its interaction with various molecular targets. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan ring may contribute to the compound’s ability to interact with cellular membranes, enhancing its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Similar in structure but contains an oxadiazole ring instead of a triazole ring.
4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamide]thio-4H-1,2,4-triazole: Contains a thiazole ring and is evaluated for antifungal activities.
Uniqueness
The uniqueness of 2-{[4-cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(4-fluorophenyl)ethyl]acetamide lies in its combination of a triazole ring, a furan ring, and a fluorophenyl group, which imparts a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C22H25FN4O2S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(4-fluorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C22H25FN4O2S/c23-17-10-8-16(9-11-17)12-13-24-20(28)15-30-22-26-25-21(19-7-4-14-29-19)27(22)18-5-2-1-3-6-18/h4,7-11,14,18H,1-3,5-6,12-13,15H2,(H,24,28) |
InChI Key |
JLJSXSOILVOYKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)NCCC3=CC=C(C=C3)F)C4=CC=CO4 |
Origin of Product |
United States |
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